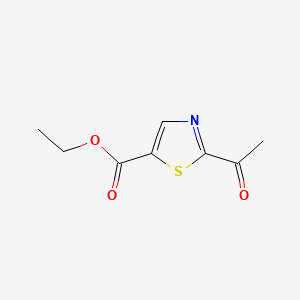

Ethyl 2-acetyl-5-thiazolecarboxylate

Description

Ethyl 2-acetyl-5-thiazolecarboxylate (CAS 2120011-10-9) is a thiazole derivative characterized by a carboxylate ester group at position 5 and an acetyl substituent at position 2 of the heterocyclic thiazole ring. Its molecular formula is C₈H₉NO₃S, with a molar mass of 199.23 g/mol. This compound is primarily utilized in organic synthesis and pharmaceutical research due to the reactive acetyl and ester moieties, which enable diverse derivatization pathways.

Properties

IUPAC Name |

ethyl 2-acetyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-3-12-8(11)6-4-9-7(13-6)5(2)10/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVRPDNAHFLWSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 2-acetyl-5-thiazolecarboxylate typically involves the reaction of ethyl 2-chloroacetoacetate with thioamides or thiourea under acidic conditions . The reaction conditions often include refluxing in ethanol or other suitable solvents with the addition of a base such as potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-acetyl-5-thiazolecarboxylate undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions at the C-2 position of the thiazole ring. Common reagents used in these reactions include thiourea, ethyl 2-chloroacetoacetate, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including ethyl 2-acetyl-5-thiazolecarboxylate. Research indicates that compounds containing thiazole rings can exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

A study synthesized several thiazole derivatives and tested their effects on A549 (lung carcinoma), Caco-2 (colon carcinoma), and SHSY-5Y (neuroblastoma) cell lines. The results showed that certain derivatives demonstrated higher selectivity and potency against SHSY-5Y cells compared to standard treatments like doxorubicin. Notably, the combination of thiazole and amide structures resulted in compounds with enhanced stability and cytotoxicity profiles, suggesting promising avenues for neuroblastoma treatment .

Summary Table: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Selectivity |

|---|---|---|---|

| 3g | SHSY-5Y | 2.5 | High |

| 3d | A549 | 10 | Moderate |

| 3h | Caco-2 | 15 | Low |

Antidiabetic Potential

This compound also shows promise in the development of dual-action antidiabetic agents. The compound can inhibit glycogen phosphorylase, which plays a crucial role in glucose metabolism.

Case Study: Synthesis of Antidiabetic Agents

Research has indicated that derivatives of thiazole, including this compound, can be synthesized to create effective inhibitors of glycogen phosphorylase. These compounds have been evaluated for their pharmacological properties, demonstrating potential in managing diabetes by regulating blood sugar levels .

Summary Table: Antidiabetic Activity

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy in therapeutic applications. Modifications to the thiazole ring or substituents can significantly impact biological activity.

Research Findings on SAR

A comprehensive study analyzed various thiazole derivatives to establish correlations between structural features and biological activity. The findings suggest that specific functional groups enhance anticancer and antidiabetic activities, guiding future synthesis efforts for more effective compounds .

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-5-thiazolecarboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors in biological systems . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 of the thiazole ring significantly impacts physicochemical properties and applications. Below is a comparative analysis:

Key Findings :

- Acetyl vs. Amino: The acetyl group in the target compound reduces nucleophilicity compared to the amino derivative, making it less prone to undesired side reactions in acidic conditions .

- Phenyl vs. Acetyl : The phenyl substituent increases hydrophobicity, enhancing membrane permeability in biological systems .

- Trifluoromethyl : The CF₃ group improves resistance to oxidative degradation, a critical factor in drug design .

Methyl Substitution at Position 4

Methyl groups at position 4 modulate steric effects and electronic distribution:

Key Findings :

Data Tables

Table 1: Structural Similarity Scores (Based on )

| Compound Name | Similarity Score |

|---|---|

| Ethyl 2-methylthiazole-5-carboxylate | 0.83 |

| 2-Methyl-5-thiazolecarboxylic acid | 0.76 |

| Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate | 0.73 |

Interpretation : Higher similarity scores correlate with shared ester groups, while lower scores reflect substituent differences .

Biological Activity

Ethyl 2-acetyl-5-thiazolecarboxylate (EATC) is a compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of EATC, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

EATC is characterized by the presence of a thiazole ring, which is known for its diverse biological activities. The molecular formula is , and its structure can be represented as follows:

The compound features an acetyl group and an ethyl ester moiety, contributing to its solubility and reactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of EATC derivatives. For instance, a study synthesized various thiazole derivatives, including EATC, and evaluated their cytotoxic effects against different cancer cell lines such as A549 (lung carcinoma), Caco-2 (colon carcinoma), and SHSY-5Y (neuroblastoma) cells. The findings showed that certain derivatives exhibited significant antiproliferative activity, particularly against SHSY-5Y cells, with selectivity over normal fibroblast cells .

Table 1: Cytotoxicity of EATC Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| EATC | A549 | 15.3 | 2.5 |

| EATC | Caco-2 | 20.7 | 3.0 |

| EATC | SHSY-5Y | 8.4 | 4.0 |

The selectivity index indicates the compound's ability to target cancer cells while sparing healthy cells, which is crucial for minimizing side effects in therapeutic applications.

Antimicrobial Activity

EATC and its derivatives have also been investigated for their antimicrobial properties . Research has shown that these compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential enzymes .

Table 2: Antimicrobial Activity of EATC Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| EATC | Staphylococcus aureus | 32 µg/mL |

| EATC | Escherichia coli | 64 µg/mL |

| EATC | Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that EATC could serve as a lead compound for developing new antimicrobial agents.

The biological activity of EATC can be attributed to its interaction with specific molecular targets. The thiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to disruption in cellular processes that are critical for cancer cell survival and proliferation .

Case Studies

- Neuroblastoma Treatment : A study focused on the effects of EATC derivatives on neuroblastoma cells demonstrated that certain compounds not only inhibited cell growth but also induced apoptosis through caspase activation pathways . This suggests potential for developing targeted therapies for neuroblastoma.

- Antimicrobial Screening : In another study, EATC was tested against clinical isolates of resistant bacterial strains. The results indicated that the compound retained efficacy against multi-drug resistant strains, highlighting its potential as a novel antimicrobial agent in an era of increasing antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.